molecular formula C13H12N2O2 B13786261 Benzenamine, 4-((4-nitrophenyl)methyl)- CAS No. 726-17-0

Benzenamine, 4-((4-nitrophenyl)methyl)-

Cat. No.: B13786261
CAS No.: 726-17-0
M. Wt: 228.25 g/mol
InChI Key: XTAVQWSBKJAURD-UHFFFAOYSA-N
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Description

Benzenamine, 4-((4-nitrophenyl)methyl)-, also known as 4-((4-nitrophenyl)methyl)aniline, is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to the benzenamine structure, making it a significant molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((4-nitrophenyl)methyl)- typically involves the nitration of benzenamine derivatives. One common method is the reaction of 4-nitrobenzyl chloride with benzenamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((4-nitrophenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: 4-((4-aminophenyl)methyl)aniline.

    Reduction: 4-((4-nitrosophenyl)methyl)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenamine, 4-((4-nitrophenyl)methyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-((4-nitrophenyl)methyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-((4-nitrophenyl)methyl)- is unique due to the presence of both a benzenamine and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions and form stable complexes with biological molecules. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

726-17-0

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-[(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C13H12N2O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(16)17/h1-8H,9,14H2

InChI Key

XTAVQWSBKJAURD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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